1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-4-ol
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Overview
Description
1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-4-ol is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and a piperidin-4-ol moiety. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-4-ol typically involves multiple steps, starting with the preparation of the furan ring. One common method involves the reaction of 5-(2-nitrophenyl)furfural with piperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol and water, and the reaction is typically carried out at reflux temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and acids are employed for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating bacterial infections and other diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-4-ol involves its interaction with specific molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. The furan ring may also play a role in binding to specific receptors, enhancing the compound’s biological activity .
Comparison with Similar Compounds
5-(2-Nitrophenyl)furfural: A precursor in the synthesis of 1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-4-ol.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another furan derivative with antimicrobial properties.
Uniqueness: this compound is unique due to its specific combination of a furan ring, nitrophenyl group, and piperidin-4-ol moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-12-7-9-17(10-8-12)11-13-5-6-16(22-13)14-3-1-2-4-15(14)18(20)21/h1-6,12,19H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGVPTYSNIMDLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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